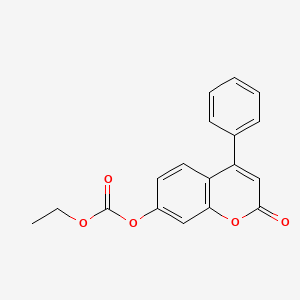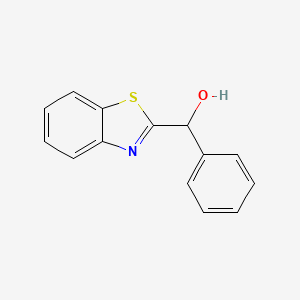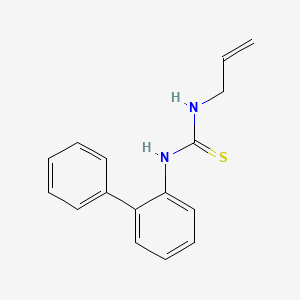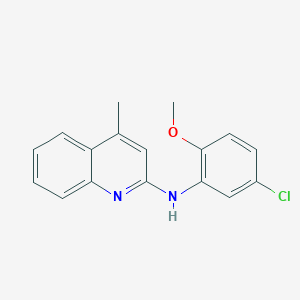
ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate, also known as coumarin-3-carboxylic acid ethyl ester, is a synthetic organic compound that belongs to the coumarin family. It is widely used in scientific research due to its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation in vitro and in vivo. Furthermore, it has been found to induce apoptosis in cancer cells, while leaving normal cells unharmed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate in lab experiments is its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
The potential applications of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate in scientific research are vast. Some possible future directions for research include investigating its potential as a treatment for various inflammatory diseases, such as arthritis and asthma, as well as its potential as a cancer treatment. Additionally, further research could be conducted to better understand the mechanism of action of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate and to develop more effective synthesis methods.
Méthodes De Synthèse
Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate can be synthesized using a variety of methods. One of the most common methods involves the reaction of ethyl ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonatearboxylate with phenyl magnesium bromide in the presence of a palladium catalyst. This reaction results in the formation of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate with a yield of up to 80%.
Applications De Recherche Scientifique
Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, it has been found to possess anti-inflammatory properties, which can help reduce inflammation and swelling in the body. Furthermore, ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
ethyl (2-oxo-4-phenylchromen-7-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-21-18(20)22-13-8-9-14-15(12-6-4-3-5-7-12)11-17(19)23-16(14)10-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGYEVGPSATGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(5-methyl-2-pyrazinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5149864.png)

![4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5149878.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)


![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5149933.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)
![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)